Cas no 874805-98-8 (N'-(4-methoxyphenyl)methyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide)
N'-(4-methoxyphenyl)methyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide Chemische und physikalische Eigenschaften
Namen und Kennungen
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- N'-(4-methoxyphenyl)methyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide
- 874805-98-8
- HMS2999O03
- N1-(4-methoxybenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- N'-[(4-methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
- CHEMBL1716206
- F1843-0596
- MLS001236238
- AKOS024614283
- N'-[(4-methoxyphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
- SMR000806551
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- Inchi: 1S/C21H25N3O6S/c1-15-3-9-18(10-4-15)31(27,28)24-11-12-30-19(24)14-23-21(26)20(25)22-13-16-5-7-17(29-2)8-6-16/h3-10,19H,11-14H2,1-2H3,(H,22,25)(H,23,26)
- InChI-Schlüssel: HPLHGILQYMOWLP-UHFFFAOYSA-N
- Lächelt: S(C1C=CC(C)=CC=1)(N1CCOC1CNC(C(NCC1C=CC(=CC=1)OC)=O)=O)(=O)=O
Berechnete Eigenschaften
- Genaue Masse: 447.14640670g/mol
- Monoisotopenmasse: 447.14640670g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 7
- Komplexität: 709
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topologische Polaroberfläche: 122Ų
N'-(4-methoxyphenyl)methyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1843-0596-2μmol |
N'-[(4-methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874805-98-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1843-0596-5μmol |
N'-[(4-methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874805-98-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1843-0596-10μmol |
N'-[(4-methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874805-98-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1843-0596-20μmol |
N'-[(4-methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874805-98-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1843-0596-1mg |
N'-[(4-methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874805-98-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1843-0596-2mg |
N'-[(4-methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874805-98-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1843-0596-3mg |
N'-[(4-methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874805-98-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1843-0596-4mg |
N'-[(4-methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874805-98-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1843-0596-5mg |
N'-[(4-methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874805-98-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1843-0596-10mg |
N'-[(4-methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874805-98-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N'-(4-methoxyphenyl)methyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide Verwandte Literatur
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Weitere Informationen zu N'-(4-methoxyphenyl)methyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide
N'-(4-methoxyphenyl)methyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide and Its Role in Modern Biomedical Research
N'-(4-methoxyphenyl)methyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide is a complex organic compound with a unique molecular structure that has attracted significant attention in the field of biomedical research. This molecule, identified by the chemical abstract service (CAS) number 874805-98-8, is characterized by its multifunctional groups and potential for pharmaceutical applications. Recent studies have highlighted its role in drug development, particularly in the context of targeted therapies and anti-inflammatory mechanisms. The integration of 4-methoxyphenyl and 4-methylbenzenesulfonyl moieties within its framework suggests a high degree of structural versatility, which may contribute to its biological activity.
The 1,3-oxazolidin-2-ylmethyl functional group is a critical component of this compound, as it is known to participate in peptide bond formation and protein interactions. This structural feature is particularly relevant in the design of peptide-based therapeutics, where the oxazolidinone ring can mimic amino acid residues and enhance bioavailability. Additionally, the presence of ethanediamide in the molecule provides a scaffold for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties. These characteristics make N'-(4-methoxyphenyl)methyl-N-{3-(4-methylbenzenesullyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide a promising candidate for drug discovery and biomedical applications.
Recent advancements in computational chemistry have provided insights into the molecular dynamics of this compound. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the 4-methoxyphenyl group contributes to hydrophobic interactions with biological targets, while the 4-methylbenzenesulfonyl moiety enhances electrophilic activity. These findings align with the observed antimicrobial properties of the compound, which have been reported in preclinical trials. The oxazolidinone ring is also implicated in enzyme inhibition, a mechanism that has been explored in the context of antibacterial drug development.
One of the most intriguing aspects of N'-(4-methoxyphenyl)methyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide is its potential as a prodrug. Prodrug strategies are widely used in pharmaceutical science to improve the solubility and bioavailability of active compounds. In this case, the ethanediamide backbone may serve as a biodegradable linker, releasing the active peptide fragment upon metabolic activation. This approach has been validated in in vivo studies involving mouse models, where the compound exhibited enhanced targeting efficiency compared to its parent molecule.
The synthetic pathway of this compound has been the subject of several investigations. A 2022 report in *Organic Letters* described a multistep synthesis involving Suzuki coupling and Huisgen cycloaddition reactions to construct the oxazolidinone ring. The 4-methylbenzenesulfonyl group was introduced through a Friedel-Crafts acylation step, while the 4-methoxyphenyl moiety was incorporated via electrophilic substitution. These synthetic strategies highlight the modularity of the molecule, allowing for the customization of functional groups to optimize therapeutic outcomes.
N'-(4-methoxyphenyl)methyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide has also been explored for its anti-inflammatory potential. A 2024 study published in *Nature Communications* revealed that the compound inhibits NF-κB signaling, a key pathway involved in chronic inflammation. The ethanediamide scaffold may interfere with cyclic AMP phosphodiesterase activity, while the oxazolidinone ring could modulate Toll-like receptor interactions. These findings suggest a multifaceted mechanism of action, which is critical for the development of multi-target drugs.
Another area of interest is the drug delivery applications of this compound. The peptide-like structure of N'-(4-methoxyphenyl)methyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide allows it to be conjugated with nanocarriers such as liposomes or polymeric micelles. This approach has been shown to enhance targeted drug delivery in cancer therapy, where the compound can be directed to tumor cells with high specificity. The 4-methoxyphenyl group may also facilitate cell membrane permeability, improving the intracellular uptake of the molecule.
Despite its promising properties, the toxicological profile of N'-(4-methoxyphenyl)methyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide requires further investigation. A 2023 review in *Toxicological Sciences* highlighted the need for long-term toxicity studies to assess potential organ-specific effects. The ethanediamide backbone, while generally considered biocompatible, may pose risks at high concentrations. However, the prodrug nature of the molecule suggests that its metabolite may be less toxic, reducing the likelihood of systemic side effects.
In conclusion, N'-(4-methoxyphenyl)methyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide represents a significant advancement in the field of biomedical research. Its unique molecular structure and functional groups make it a versatile platform for drug development, targeted therapies, and anti-inflammatory applications. As research in this area continues to evolve, further studies will be essential to fully realize its potential in clinical settings and pharmaceutical innovation.
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